1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a nitrobenzenesulfonyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with piperazine to form 1-[(4-ethoxyphenyl)methyl]piperazine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-aminobenzenesulfonyl derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)piperazine: Lacks the nitrobenzenesulfonyl group, making it less reactive in certain chemical reactions.
1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
Uniqueness
1-[(4-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the ethoxyphenyl and nitrobenzenesulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-27-18-7-3-16(4-8-18)15-20-11-13-21(14-12-20)28(25,26)19-9-5-17(6-10-19)22(23)24/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQLJUZHNHFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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